molecular formula C4H5N B127562 Methacrylonitrile CAS No. 126-98-7

Methacrylonitrile

Cat. No.: B127562
CAS No.: 126-98-7
M. Wt: 67.09 g/mol
InChI Key: GYCMBHHDWRMZGG-UHFFFAOYSA-N
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Description

Methacrylonitrile, also known as 2-Methylprop-2-enenitrile, is an unsaturated aliphatic nitrile. It is a clear, colorless to slightly yellow liquid with a bitter almond odor. This compound is widely used in the preparation of homopolymers, copolymers, elastomers, and plastics. It also serves as a chemical intermediate in the production of acids, amides, amines, esters, and other nitriles .

Mechanism of Action

Target of Action

Methacrylonitrile (MeAN) is an unsaturated aliphatic nitrile . It is widely used in the preparation of homopolymers, copolymers, elastomers, and plastics . It also serves as a chemical intermediate in the preparation of acids, amides, amines, esters, and other nitriles . The primary targets of MeAN are the enzymes involved in these chemical reactions, particularly nitrile hydratases .

Mode of Action

MeAN interacts with its targets, such as nitrile hydratases, to facilitate the conversion of nitriles to amides . This interaction results in changes to the chemical structure of the target molecules, enabling the synthesis of a wide range of chemical compounds.

Biochemical Pathways

The biochemical pathways affected by MeAN primarily involve the conversion of nitriles to amides . These pathways play a crucial role in the synthesis of various chemical compounds, including homopolymers, copolymers, elastomers, and plastics . The downstream effects of these pathways include the production of a wide range of materials with diverse properties, which find applications in various industries.

Pharmacokinetics

It is known that mean is toxic by ingestion, inhalation, and skin absorption . Therefore, its bioavailability is likely to be influenced by these routes of exposure.

Result of Action

The molecular and cellular effects of MeAN’s action primarily involve the transformation of nitriles to amides . This transformation enables the synthesis of a wide range of chemical compounds. It should be noted that mean is toxic and can cause harm if ingested, inhaled, or absorbed through the skin .

Action Environment

The action, efficacy, and stability of MeAN can be influenced by various environmental factors. For instance, MeAN is present in polymeric coating materials found in many everyday use items, and humans can be exposed to it by skin absorption . Occupational exposure is also possible, and low levels of MeAN are present in the smoke of unfiltered cigarettes made from air-cured or flue-cured tobaccos . Regulatory authorities have set limits on the concentration of MeAN in certain materials due to its toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrylonitrile can be synthesized through various methods. One common method involves the reaction of acetone cyanohydrin with sulfuric acid, followed by dehydration. Another method includes the reaction of isobutylene with hydrogen cyanide in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is typically produced via the ammoxidation of isobutylene. This process involves the reaction of isobutylene, ammonia, and oxygen over a catalyst at high temperatures. The resulting product is then purified through distillation .

Properties

IUPAC Name

2-methylprop-2-enenitrile
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InChI

InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3
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InChI Key

GYCMBHHDWRMZGG-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C#N
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Molecular Formula

C4H5N
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Related CAS

25067-61-2
Record name 2-Propenenitrile, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID1024176
Record name Methacrylonitrile
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Molecular Weight

67.09 g/mol
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Physical Description

Methacrylonitrile, stabilized appears as a clear colorless liquid. Less dense than water. Flash point 55 °F. Boiling point 195 °F. Very be toxic by ingestion, inhalation and skin absorption. Used to make plastics and coatings., Colorless liquid with an odor like bitter almonds; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an odor like bitter almonds.
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Boiling Point

194 °F at 760 mmHg (EPA, 1998), 90.3 °C @ 760 mm Hg, 90.3 °C, 195 °F
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Flash Point

55 °F (EPA, 1998), 13 °C, 13 °C (55 °F) open cup, 1.1 °C c.c., 55 °F, 34 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible with acetone, octane, toluene @ 20-25 °C, Sol in alcohol, ether, In water, 2.54X10+4 mg/l @ 25 °C, Solubility in water at 20 °C: moderate, 3%
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Density

0.8001 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8001 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 1.17 (AIR= 1), Relative density (water = 1): 0.8, 0.8001, 0.80
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Vapor Density

2.31 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.31 (Air= 1), Relative vapor density (air = 1): 2.3, 2.31
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Vapor Pressure

40 mmHg at 55.04 °F (EPA, 1998), 71.0 [mmHg], 71.2 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 8.66, 71 mmHg at 77 °F, (77 °F): 71 mmHg
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Impurities

Product may be stabilized with 50 ppm the monoethyl ether of hydroquinone.
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Color/Form

Colorless liquid.

CAS No.

126-98-7, 25067-61-2
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Record name METHACRYLONITRILE
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Melting Point

-32.4 °F (EPA, 1998), -35.8 °C, -32.4 °F, -32 °F
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Synthesis routes and methods I

Procedure details

With a mixture of propionitrile and methylal in a mol ratio of 1:1, a propionitrile conversion of 18 percent is obtained with a methacrylonitrile selectivity of 85 percent.
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Synthesis routes and methods II

Procedure details

At the step (III) of Example 1, the reaction was carried out in the same manner as in Example 1 except that an aqueous solution was used in place of the N-methylpyrrolidone solution. As a result, the conversion of the α-hydroxyisobutyric acid amide as starting material was 98.6%, and the yield of methacrylic acid amide based on the converted starting material was 41.8 ol %. In addition, 32% of methacrylic acid, 10% of acetone, and 8% of methacrylonitrile were formed.
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32%

Synthesis routes and methods III

Procedure details

The reaction used in the present invention is a gas phase catalytic oxidation reaction of an alkane with ammonia, i.e. an ammoxidation reaction of an alkane. As the alkane, methane, ethane, propane, n-butane, isobutane, pentane, hexane, heptane, or cyclohexane may, for example, be mentioned. Taking the industrial application of the resulting nitrile into consideration, however, it is preferred to employ a C1-4 alkane, particularly propane and/or butane, from a viewpoint such that as the resulting nitrile, acrylonitrile and/or methacrylonitrile can be obtained in good yield.
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nitrile
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methacrylonitrile
Reactant of Route 2
Methacrylonitrile
Reactant of Route 3
Methacrylonitrile
Reactant of Route 4
Reactant of Route 4
Methacrylonitrile
Reactant of Route 5
Methacrylonitrile
Reactant of Route 6
Methacrylonitrile

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